molecular formula C13H14N2 B8765851 (4-(2-Methylpyridin-4-yl)phenyl)methanamine

(4-(2-Methylpyridin-4-yl)phenyl)methanamine

Cat. No. B8765851
M. Wt: 198.26 g/mol
InChI Key: UCPYNZJOMGURGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-Methylpyridin-4-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Methylpyridin-4-yl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Methylpyridin-4-yl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

[4-(2-methylpyridin-4-yl)phenyl]methanamine

InChI

InChI=1S/C13H14N2/c1-10-8-13(6-7-15-10)12-4-2-11(9-14)3-5-12/h2-8H,9,14H2,1H3

InChI Key

UCPYNZJOMGURGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-methylpyridine 13-1 (516 mg, 3.00 mmol), (4-(aminomethyl)phenyl)boronic acid hydrochloride 13-2 (422 mg, 2.25 mmol), Pd(PPh3)4 (173 mg, 0.15 mmol) and K3PO4 (1.7 g, 8 mmol) in anhydrous dioxane (10 mL) was stirred at 96° C. under argon overnight. After cooling to room temperature, the mixture was filtered through celite and washed with ethyl acetate. The filtrate was concentrated by rotavap and the residue subjected to silica gel column chromatography with 7% ammonia-saturated methanol in dichloromethane as eluent to give (4-(2-methylpyridin-4-yl)phenyl)methanamine 13-3 as an oil.
Quantity
516 mg
Type
reactant
Reaction Step One
Quantity
422 mg
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
173 mg
Type
catalyst
Reaction Step One

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